molecular formula C9H19N B2807833 1-Isopropyl-4-methylpiperidine CAS No. 14446-72-1

1-Isopropyl-4-methylpiperidine

Cat. No.: B2807833
CAS No.: 14446-72-1
M. Wt: 141.258
InChI Key: IGCABXIFWGCNDH-UHFFFAOYSA-N
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Description

1-Isopropyl-4-methylpiperidine is an organic compound with the molecular formula C₉H₁₉N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that the compound is used in proteomics research This suggests that it may interact with proteins, enzymes, and other biomolecules

Cellular Effects

It is known that the compound is used in proteomics research , suggesting that it may influence cell function

Molecular Mechanism

It is known that the compound is used in proteomics research , suggesting that it may exert its effects at the molecular level

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-4-methylpiperidine can be synthesized through various methods. One common approach involves the alkylation of 4-methylpiperidine with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

    Reactants: 4-methylpiperidine, isopropyl bromide or chloride, and a base such as sodium hydroxide or potassium carbonate.

    Conditions: The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures (50-100°C) for several hours.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

1-Isopropyl-4-methylpiperidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted piperidines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted piperidines depending on the alkyl halide used.

Scientific Research Applications

1-Isopropyl-4-methylpiperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Comparison with Similar Compounds

1-Isopropyl-4-methylpiperidine can be compared with other similar compounds, such as:

    4-Methylpiperidine: Lacks the isopropyl group, leading to different chemical and biological properties.

    1-Isopropylpiperidine: Lacks the methyl group, resulting in variations in reactivity and applications.

    Piperidine: The parent compound, which serves as a basis for many derivatives with diverse applications.

Uniqueness: this compound is unique due to the presence of both isopropyl and methyl groups on the piperidine ring, which imparts distinct chemical properties and potential biological activities.

Properties

IUPAC Name

4-methyl-1-propan-2-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8(2)10-6-4-9(3)5-7-10/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCABXIFWGCNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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